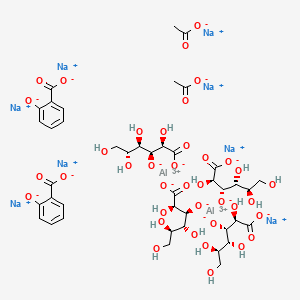![molecular formula C9H12BaN3O8P B577280 barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 13435-44-4](/img/structure/B577280.png)
barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a salt form of 5’-Cytidylic acid, which is a monomer in RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-Cytidylic acid barium salt typically involves the neutralization of 5’-Cytidylic acid with barium hydroxide. The reaction is carried out in an aqueous solution, where 5’-Cytidylic acid is dissolved in water and barium hydroxide is added gradually until the pH reaches neutral. The resulting solution is then evaporated to obtain the barium salt in crystalline form .
Industrial Production Methods
Industrial production of 5’-Cytidylic acid barium salt follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through crystallization and drying processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5’-Cytidylic acid barium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with acids to form the corresponding 5’-Cytidylic acid and barium salts of the acid used.
Precipitation Reactions: When mixed with sulfate ions, it forms insoluble barium sulfate, which precipitates out of the solution.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Barium hydroxide.
Solvents: Water.
Major Products Formed
Barium sulfate: Formed in precipitation reactions with sulfate ions.
5’-Cytidylic acid: Formed in acid-base reactions with strong acids.
Scientific Research Applications
5’-Cytidylic acid barium salt is used in various scientific research applications, including:
Biochemistry: As a nucleotide derivative, it is used in studies related to RNA synthesis and function.
Pharmaceuticals: It serves as a reference standard in quality control and assay development for nucleotide-based drugs.
Molecular Biology: Used in the synthesis of RNA molecules for research purposes.
Mechanism of Action
The mechanism of action of 5’-Cytidylic acid barium salt involves its role as a nucleotide in RNA synthesis. It acts as a substrate for RNA polymerase, which incorporates it into the growing RNA chain. The barium ion does not participate directly in the biochemical processes but stabilizes the compound in its salt form .
Comparison with Similar Compounds
Similar Compounds
5’-Adenylic acid: Another nucleotide used in RNA synthesis.
5’-Uridylic acid: A nucleotide involved in RNA synthesis.
5’-Guanidylic acid: A nucleotide used in RNA synthesis.
Uniqueness
5’-Cytidylic acid barium salt is unique due to its specific role in RNA synthesis and its stability as a barium salt. This stability makes it useful in various industrial and research applications where other nucleotides might be less stable .
Properties
CAS No. |
13435-44-4 |
|---|---|
Molecular Formula |
C9H12BaN3O8P |
Molecular Weight |
458.509 |
IUPAC Name |
barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P.Ba/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+2/p-2/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
NVHCWDKLBWFQIP-IAIGYFSYSA-L |
SMILES |
C1=CN(C(=NC1=N)[O-])C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Ba+2] |
Synonyms |
5/'-Cytidylic acid barium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)







